![molecular formula C15H14BrN5O3 B2727800 2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034601-28-8](/img/structure/B2727800.png)
2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
“2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a chemical compound. It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
Synthesis and Antimicrobial Activity of Derivatives :Research has explored the synthesis of various derivatives involving the triazolo[4,3-b]pyridazine moiety, which is a part of the mentioned chemical structure. These derivatives have been tested for their antimicrobial activities. For instance, the study by Abunada et al. (2008) investigates the antimicrobial activities of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives.
Antiproliferative Activity :Another research area involves studying the antiproliferative activity of compounds containing the triazolo[4,3-b]pyridazine structure. For example, Ilić et al. (2011) discuss the synthesis of [1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy derivatives and their effect on inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Molecular Structure Studies :The molecular structure of related compounds is another significant area of research. Studies like those by Hwang et al. (2006) focus on the synthesis and molecular structure analysis of compounds involving triazolo[3,4-f][1,2,4]-triazine, which shares a similar structural framework (Hwang et al., 2006).
Synthesis of Novel Benzamide-Based Derivatives with Antiviral Activity :Research also encompasses the synthesis of novel benzamide-based derivatives with potential antiviral activities. A study by Hebishy et al. (2020) describes the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which were tested for their anti-influenza A virus activity (Hebishy et al., 2020).
Regioselectivity in Electrocyclization Studies :Shawali and Gomha (2002) researched the regioselectivity in 1,5-electrocyclization involving N-[as-triazin-3-yl]nitrilimines, leading to the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones (Shawali & Gomha, 2002).
Synthesis and Biological Activity Studies :Studies like the one by Rosca (2020) focus on the synthesis of novel compounds and their biological activities. This includes the synthesis of new oxazol-5(4H)-ones and evaluating their cytotoxicity and antimicrobial activity (Rosca, 2020).
Conversion into Pyridazines :Research by Crowley et al. (2006) discusses the conversion of acetylenic 1,2,4-triazoles into pyridazines, showcasing the versatility of these compounds in chemical transformations (Crowley et al., 2006).
Mechanism of Action
Target of Action
The compound “2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the target of action of this compound could potentially be one or more of the receptors or enzymes involved in these biological activities.
properties
IUPAC Name |
2-bromo-5-methoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3/c1-23-9-3-4-11(16)10(7-9)15(22)17-8-13-19-18-12-5-6-14(24-2)20-21(12)13/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAJNXDCWZSMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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